molecular formula C10H10N4O2 B014051 3,7-Dimethyl-1-propargylxanthine CAS No. 14114-46-6

3,7-Dimethyl-1-propargylxanthine

Cat. No. B014051
CAS RN: 14114-46-6
M. Wt: 218.21 g/mol
InChI Key: IORPOFJLSIHJOG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,7-dimethyl-1-propargylxanthine derivatives involves various chemical reactions, starting from basic xanthine scaffolds to more complex structures through nucleophilic substitution, nitrosation, reduction, and cyclization steps. A study detailed the synthesis of a series of 3,9-dialkylxanthines from 1-methyl-6-chlorouracil through a series of reactions including nucleophilic reactions with different aliphatic amines, nitrosation, reduction, formylation, and finally dehydrocyclization, highlighting the complexity and versatility of synthetic routes to access modified xanthines (Youssif et al., 2002).

Molecular Structure Analysis

The molecular structure of 3,7-dimethyl-1-propargylxanthine showcases the typical xanthine core with additional methyl groups at the 3 and 7 positions and a propargyl group at the 1 position. These modifications significantly affect the compound's interaction with adenosine receptors and its overall biological activity. Computational studies, such as DFT calculations, provide insights into the electronic structure, including HOMO-LUMO analysis, which can predict the molecule's reactivity and interaction capabilities with biological targets (Georgieva et al., 2016).

Chemical Reactions and Properties

Xanthines, including 3,7-dimethyl-1-propargylxanthine, undergo various chemical reactions that can modify their structure and, consequently, their biological activities. These reactions include alkylation, acylation, and the formation of metal complexes. Such modifications can enhance their solubility, stability, and affinity towards different biological targets. The reactivity of these compounds is influenced by the presence of functional groups that can participate in hydrogen bonding and π-π stacking interactions, which are crucial for binding to adenosine receptors (Sauer et al., 2000).

Physical Properties Analysis

The physical properties of xanthine derivatives, such as solubility, melting point, and crystalline structure, are essential for their pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). Studies on the polymorphism of methylxanthines reveal that different crystalline forms can exhibit varied solubilities, which may affect their bioavailability and therapeutic efficacy. Techniques like NMR and X-ray crystallography provide detailed insights into the molecular and crystal structures, enhancing our understanding of how physical properties influence drug action (Latosińska et al., 2014).

Chemical Properties Analysis

The chemical properties of 3,7-dimethyl-1-propargylxanthine, including acidity/basicity, electrophilicity, and nucleophilicity, are dictated by its molecular structure. The presence of methyl and propargyl groups affects the compound's electronic distribution, influencing its interaction with biological molecules. Quantum chemical studies, including electrophilicity index and molecular hardness calculations, provide valuable information about the compound's reactivity and potential biological activity. These properties are crucial for understanding the compound's mechanism of action at a molecular level, particularly its ability to interact with adenosine receptors and influence physiological processes (Georgieva et al., 2016).

Scientific Research Applications

Application in Neurology and Pharmacology

DMPX is a caffeine analog that exhibits in vitro selectivity for A2-adenosine receptors, compared to A1-adenosine receptors .

Method of Application

The method of application involves using DMPX as an antagonist to block the actions of the potent A2 adenosine agonist, 5’-N-ethylcarboxamidoadenosine (NECA), in DBA/2 mice .

Results

DMPX was found to be 57-fold more potent versus NECA-induced hypothermia than versus CHA-induced hypothermia and 11-fold more potent versus NECA-induced behavioral depression than versus CHA-induced behavioral depression . The hypothermia is mediated by peripheral receptors, based on blockade by 8- (p-sulfophenyl)theophylline (PSPT), while the behavioral depression is centrally mediated, based on lack of blockade by PSPT .

Application in Motor Output Modulation

DMPX has been used to study its effects on potential modulation of motor output elicited by epidural spinal stimulation (ESS) .

Results

Application in Biochemistry

DMPX has been used to study the role of A2a receptor in elevating cyclic adenosine monophosphate (cAMP) levels .

Results

Application in Gastric Cancer Research

DMPX has been used to study its effects on the cell viability of human gastric cancer cell line .

Results

Application in Locomotor Stimulation

DMPX has been found to have higher potency than caffeine in blocking peripheral and central NECA-responses. The locomotor stimulation caused by DMPX was similarly higher than caffeine .

Safety And Hazards

Contact with skin and eyes should be avoided. Formation of dust and aerosols should also be avoided. Appropriate exhaust ventilation should be provided at places where dust is formed .

Future Directions

3,7-Dimethyl-1-propargylxanthine has been used to study its effects on potential modulation of motor output elicited by epidural spinal stimulation (ESS) and to study the role of A2a receptor in elevating cyclic adenosine monophosphate (cAMP) levels . It has also been used to study its effects on the cell viability of human gastric cancer cell line . Therefore, the use of this antagonist can be exploited as a therapeutic target for the treatment of esophageal cancer .

Relevant Papers One relevant paper titled “High Dose of 3, 7-Dimethyl-1-Propargylxanthine Induces Cell Death in YM-1 and KYSE30 Cancer Cell Lines” discusses the inhibitory effects of DMPX on KYSE30 and YM-1 cancer cells in a dose-dependent manner . Another paper titled “Synthesis and structure-activity relationships of 3,7-dimethyl-1-propargylxanthine derivatives, A2A-selective adenosine receptor antagonists” could also be relevant .

properties

IUPAC Name

3,7-dimethyl-1-prop-2-ynylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H10N4O2/c1-4-5-14-9(15)7-8(11-6-12(7)2)13(3)10(14)16/h1,6H,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IORPOFJLSIHJOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=O)N(C(=O)N2C)CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30161577
Record name 3,7-Dimethyl-1-propargylxanthine
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Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,7-Dimethyl-1-propargylxanthine

CAS RN

14114-46-6
Record name 3,7-Dimethyl-1-propargylxanthine
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Record name 3,7-Dimethyl-1-propargylxanthine
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Record name 14114-46-6
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Record name 3,7-Dimethyl-1-propargylxanthine
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Record name 3,7-DIMETHYL-1-PROPARGYLXANTHINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
809
Citations
CE Müller, U Geis, J Hipp, U Schobert… - Journal of medicinal …, 1997 - ACS Publications
A series of 8-substituted derivatives of 3,7-dimethyl-1-propargylxanthine (DMPX) was synthesized and investigated as A 2A adenosine receptor antagonists. Different synthetic …
Number of citations: 129 0-pubs-acs-org.brum.beds.ac.uk
TW Seale, KA Abla, MT Shamim, JM Carney, JW Daly - Life sciences, 1988 - Elsevier
3,7-Dimethyl-1-propargylxanthine (DMPX), a caffeine analog that exhibits in vitro selectivity for A 2 -adenosine receptors, compared to A 1 -adenosine receptors, has now been …
J Asadi, SM Jafari - Medical Laboratory Journal, 2022 - mlj.goums.ac.ir
MATERIALS AND METHODS The KYSE-30 cell line was purchased from the Pasteur Institute of Iran. The YM-1 esophageal cancer cell line was obtained from the Biochemistry …
Number of citations: 1 mlj.goums.ac.ir
CE Mueller, D Shi, M Manning Jr… - Journal of medicinal …, 1993 - ACS Publications
Synthetic procedures for the preparation of various 3-unsubstituted xanthines, including paraxanthine analogs (1, 7-disubstituted xanthines) and 1, 8-disubstituted xanthines, were …
Number of citations: 119 0-pubs-acs-org.brum.beds.ac.uk
R Sauer, J Maurinsh, U Reith, F Fülle… - Journal of medicinal …, 2000 - ACS Publications
Water-soluble prodrugs of potent, A 2A -selective adenosine receptor (AR) antagonists were prepared. 8-(m-Bromostyryl)-3,7-dimethyl-1-propargylxanthine (BS-DMPX, 11) and the …
Number of citations: 212 0-pubs-acs-org.brum.beds.ac.uk
MH Holschbach, RA Olsson, D Bier… - Journal of medicinal …, 2002 - ACS Publications
This report describes the precursor synthesis and the no-carrier-added (nca) radiosynthesis of the new A 1 adenosine receptor (A 1 AR) antagonist [ 18 F]8-cyclopentyl-3-(3-fluoropropyl)…
Number of citations: 99 0-pubs-acs-org.brum.beds.ac.uk
DV Reshetnikov, ID Ivanov, DS Baev, TV Rybalova… - Molecules, 2022 - mdpi.com
Xanthine derivatives have been a great area of interest for the development of potent bioactive agents. Thirty-eight methylxanthine derivatives as acetylcholinesterase inhibitors (AChE) …
Number of citations: 1 0-www-mdpi-com.brum.beds.ac.uk
O Fhid - researchgate.net
The naturally occuring methylxanthines, caffeine and theophylline are classical adenosine receptor antagonists. Caffeine is widely consumed in beverages, theophylline is used as a …
Number of citations: 0 www.researchgate.net
AM Hayallah, J Sandoval-Ramírez… - Journal of medicinal …, 2002 - ACS Publications
3-Unsubstituted xanthine derivatives bearing a cyclopentyl or a phenyl residue in the 8-position were synthesized and developed as A 2B adenosine receptor antagonists. Compounds …
Number of citations: 168 0-pubs-acs-org.brum.beds.ac.uk
CE Müller, J Maurinsh, R Sauer - European journal of pharmaceutical …, 2000 - Elsevier
The present study describes the preparation and binding properties of a new, potent, and selective A 2A adenosine receptor (AR) antagonist radioligand, [ 3 H]3-(3-hydroxypropyl)-7-…

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